molecular formula C10H13N3S B14495062 N-Phenylpyrazolidine-1-carbothioamide CAS No. 65677-70-5

N-Phenylpyrazolidine-1-carbothioamide

Cat. No.: B14495062
CAS No.: 65677-70-5
M. Wt: 207.30 g/mol
InChI Key: OSFFKTIENTWYKS-UHFFFAOYSA-N
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Description

N-Phenylpyrazolidine-1-carbothioamide is a heterocyclic compound with the molecular formula C10H11N3OS. It is a derivative of pyrazolidine, featuring a phenyl group attached to the nitrogen atom and a carbothioamide group at the 1-position of the pyrazolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenylpyrazolidine-1-carbothioamide can be synthesized through a one-pot reaction involving hydrazine hydrate, arylidene malononitrile, and isothiocyanates. The reaction is typically carried out in the presence of a catalyst, such as HAp/ZnCl2 nano-flakes, at temperatures ranging from 60-70°C. This method offers high yields, a wide range of substrates, a simple procedure, and a short reaction time .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, ensuring the availability of raw materials, and implementing efficient purification processes to obtain the desired compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: N-Phenylpyrazolidine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups, such as amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

N-Phenylpyrazolidine-1-carbothioamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-Phenylpyrazolidine-1-carbothioamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

    Pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit a wide range of biological activities.

    Thiosemicarbazones: These compounds contain the carbothioamide group and are known for their antimicrobial and anticancer properties.

Uniqueness: N-Phenylpyrazolidine-1-carbothioamide is unique due to its specific combination of the phenyl group and the carbothioamide group attached to the pyrazolidine ring.

Properties

CAS No.

65677-70-5

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

N-phenylpyrazolidine-1-carbothioamide

InChI

InChI=1S/C10H13N3S/c14-10(13-8-4-7-11-13)12-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2,(H,12,14)

InChI Key

OSFFKTIENTWYKS-UHFFFAOYSA-N

Canonical SMILES

C1CNN(C1)C(=S)NC2=CC=CC=C2

Origin of Product

United States

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